Superior Site-Selective Functionalization Compared to 3-Trifluoromethyl Isomer
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole enables a 'switchable reactivity' that allows for the introduction of functional groups at different positions by selecting the appropriate organometallic reagent. In contrast, the isomeric 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibits a more restricted reactivity profile, undergoing metalation only at the 5-position regardless of the base used [1]. This demonstrates a functional advantage for the 5-CF3 isomer in generating diverse chemical libraries.
| Evidence Dimension | Regioselectivity of Metalation |
|---|---|
| Target Compound Data | Site-selective functionalization at either the 4-position or the N-methyl group depending on the choice of reagent. |
| Comparator Or Baseline | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 497832-99-2) |
| Quantified Difference | 5-CF3 isomer exhibits reagent-controlled switchable reactivity; 3-CF3 isomer undergoes metalation only at the 5-position. |
| Conditions | Reactions with lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in tetrahydrofuran (THF). |
Why This Matters
This enables more efficient and diverse synthetic routes to a wider array of final compounds from a single starting material, reducing procurement complexity and accelerating hit-to-lead optimization.
- [1] Schlosser, M., Volle, J.-N., & Schenk, K. (2002). Switchable reactivity: the site-selective functionalization of trifluoromethyl-substituted pyrazoles. European Journal of Organic Chemistry, 2002(24), 4141-4145. View Source
